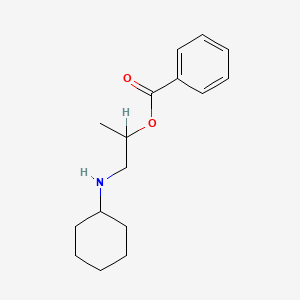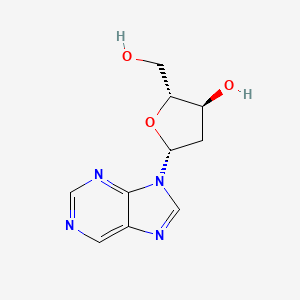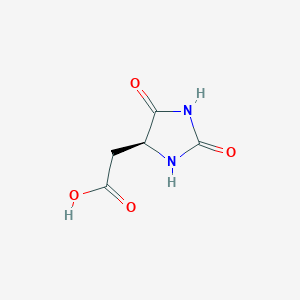
L-5-Carboxymethylhydantoin
Übersicht
Beschreibung
L-5-Carboxymethylhydantoin (L-5-CMH) is a synthetic compound that has been used for various purposes in scientific research. It is a carboxymethyl derivative of the naturally occurring amino acid, hydantoin. L-5-CMH is a white crystalline powder with a melting point of approximately 150°C and a solubility of approximately 1g/100ml of water. It is highly soluble in organic solvents such as ethanol and methanol. It is also relatively stable, with a half-life of approximately 3 days.
Wissenschaftliche Forschungsanwendungen
Enzymatische kinetische Auflösung
L-5-Carboxymethylhydantoin wird in der enzymatischen kinetischen Auflösung eingesetzt, einem biotechnologischen Werkzeug zur Herstellung enantiomerenreiner/angereicherter Verbindungen {svg_1}. Diese Technik nutzt die Enantioselektivität oder Enantiospezifität eines Enzyms für eines der Enantiomere eines racemischen Substrats, um das gewünschte Isomer zu isolieren {svg_2}.
Herstellung optisch reiner Aminosäuren
Die Verbindung wurde in den letzten drei Jahrzehnten angewendet und ermöglicht die Produktion optisch reiner D- oder L-Aminosäuren {svg_3}. Dies ist entscheidend im industriell genutzten multienzymatischen System, das als "Hydantoinase-Prozess" bekannt ist {svg_4}.
Hydantoinase-Prozess
Im Hydantoinase-Prozess wird die kinetische Auflösung, die durch die Kopplung einer enantioselektiven Hydantoinase und der enantiospezifischen Carbamoylase erzeugt wird, durch die enzymatische/chemische dynamische kinetische Auflösung des langsam hydrolysierten Substrats verstärkt {svg_5}.
Stärkemodifikation
Organische Säuren, einschließlich this compound, wurden zur Stärkemodifikation verwendet {svg_6}. Diese Modifikationen verbessern die Eigenschaften von Stärke und erweitern ihre Anwendung in der Lebensmittelindustrie {svg_7}.
Synthese von Cumarinderivaten
This compound kann bei der Synthese von Cumarinderivaten verwendet werden {svg_8}. Diese Derivate weisen signifikante biologische Aktivitäten auf und sind im Bereich der kinetischen Auflösung von großem Interesse {svg_9}.
Herstellung heterocyclischer Moleküle
Die Verbindung wird zur Herstellung heterocyclischer Moleküle verwendet {svg_10}. Diese Moleküle besitzen eine breite Palette biologischer Aktivitäten, was sie zu interessanten Verbindungen im Bereich der Entwicklung verbesserter Synthesemethoden macht {svg_11}.
Wirkmechanismus
Mode of Action
It is known to be an imidazolidine-2,4-dione having a carboxymethyl group at the 5-position .
Biochemical Pathways
It is known that the enzyme carboxymethylhydantoinase (ec 3524) catalyzes the chemical reaction of L-5-carboxymethylhydantoin and water to produce N-carbamoyl-L-aspartate . This suggests that this compound may play a role in the metabolism of certain amino acids.
Safety and Hazards
The toxicological properties of L-5-Carboxymethylhydantoin have not been fully investigated . It may cause eye irritation, skin irritation, irritation of the digestive tract, and respiratory tract irritation . In case of exposure, it is recommended to flush eyes and skin with plenty of water, and if ingested or inhaled, seek medical aid .
Biochemische Analyse
Biochemical Properties
L-5-Carboxymethylhydantoin plays a significant role in biochemical reactions, particularly in the hydrolysis of cyclic amides. It interacts with enzymes such as carboxymethylhydantoinase (EC 3.5.2.4), which catalyzes the conversion of this compound and water to N-carbamoyl-L-aspartate . This enzyme belongs to the hydrolase family, acting on carbon-nitrogen bonds other than peptide bonds. The interaction between this compound and carboxymethylhydantoinase is crucial for the breakdown of this compound, facilitating its role in metabolic pathways.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in pyrimidine metabolism, such as dihydroorotic acid and ureidosuccinic acid . These interactions can lead to changes in gene expression and metabolic flux, impacting cellular function and overall metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific enzymes and biomolecules. For instance, carboxymethylhydantoinase catalyzes the hydrolysis of this compound, resulting in the formation of N-carbamoyl-L-aspartate . This reaction is essential for the breakdown and utilization of this compound in metabolic pathways. Additionally, the compound may influence enzyme activity through inhibition or activation, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation products may have different biochemical properties . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential impact on cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular metabolism and enzyme activity. At higher doses, this compound can lead to toxic or adverse effects, including enzyme inhibition and disruption of metabolic pathways . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent and requires careful consideration in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the breakdown of cyclic amides and pyrimidine metabolism. The compound interacts with enzymes such as carboxymethylhydantoinase, facilitating its conversion to N-carbamoyl-L-aspartate . This reaction is a crucial step in the utilization of this compound in cellular metabolism, influencing metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in various cellular compartments . Understanding the transport mechanisms of this compound is essential for elucidating its role in cellular function and metabolism.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments through targeting signals or post-translational modifications . These localization patterns are crucial for the compound’s role in biochemical reactions and metabolic pathways, affecting its overall impact on cellular function.
Eigenschaften
IUPAC Name |
2-[(4S)-2,5-dioxoimidazolidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O4/c8-3(9)1-2-4(10)7-5(11)6-2/h2H,1H2,(H,8,9)(H2,6,7,10,11)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQLZADYSWBCOX-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(=O)NC(=O)N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1C(=O)NC(=O)N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26184-53-2 | |
| Record name | 2-[(4S)-2,5-dioxoimidazolidin-4-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


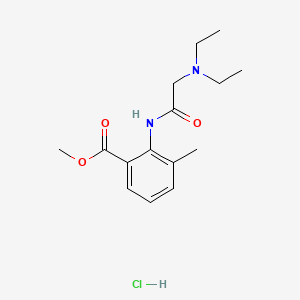
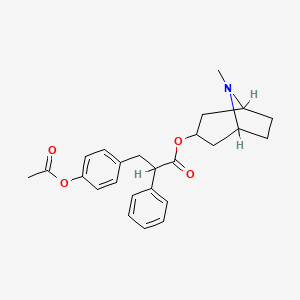
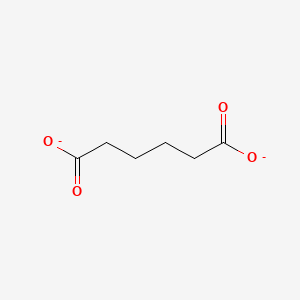

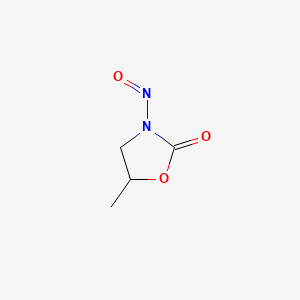
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dihydrogen phosphate](/img/structure/B1204195.png)
![N,N-di(propan-2-yl)-2-[(1-propyl-5-tetrazolyl)thio]acetamide](/img/structure/B1204199.png)

![3,4-dimethyl-N-[[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]-sulfanylidenemethyl]benzamide](/img/structure/B1204201.png)

